2-(4-Fluorophenyl)-3-methyloxirane
Description
2-(4-Fluorophenyl)-3-methyloxirane is an epoxide derivative characterized by a fluorophenyl substituent at the 2-position and a methyl group at the 3-position of the oxirane ring. Its synthesis was first reported by Buu-Hoi & Jacquignon (1949) and later revisited by Kraus & Guo (2009), employing methods involving condensation reactions of fluoro-substituted precursors . The compound crystallizes in a monoclinic system (space group P2₁/c) with lattice parameters a = 7.790 Å, b = 17.125 Å, c = 8.811 Å, and α = 110.274° . Structural studies highlight its unique packing arrangement, where the indole N–H group engages in non-conventional interactions with π-systems rather than classical hydrogen bonds .
Properties
Molecular Formula |
C9H9FO |
|---|---|
Molecular Weight |
152.16 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-methyloxirane |
InChI |
InChI=1S/C9H9FO/c1-6-9(11-6)7-2-4-8(10)5-3-7/h2-6,9H,1H3 |
InChI Key |
CAZZJCNYSROITF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Oxiranes
Structural and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-(4-Fluorophenyl)-3-methyloxirane and analogous compounds:
Key Observations:
- Substituent Effects : The fluorine atom in this compound enhances electronegativity, influencing reactivity and crystal packing compared to methoxy (electron-donating) or chloro-fluoro (halogenated) analogs .
- Crystallography: The title compound’s monoclinic structure contrasts with simpler analogs like 2-(4-Methoxyphenyl)-3-methyloxirane, which lacks reported detailed crystallographic data .
Reactivity and Functionalization
- Halogenated Derivatives : The chloro-fluoro substituent in 2-(3-chloro-4-fluorophenyl)oxirane increases electrophilicity, making it more reactive toward nucleophiles (e.g., in agrochemical synthesis) compared to the title compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
